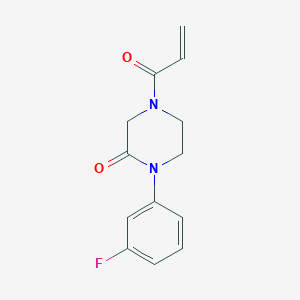

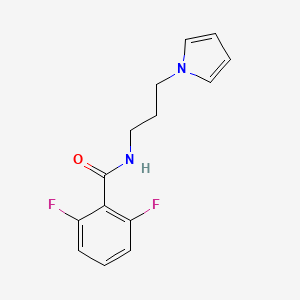

![molecular formula C20H18Cl2N2O2 B2531255 2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 903346-29-2](/img/structure/B2531255.png)

2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Facile Synthesis and Biological Evaluation

The research presented in the first paper focuses on the design and synthesis of various N-(1-(2-chlorobenzo[h]quinolin-3-yl)-1-substituted-vin-2-yl)benzamide derivatives, which are based on the 2-chlorobenzo[h]quinoline core. These compounds were synthesized with the intention of evaluating their potential as antioxidant and insecticidal agents. The study found that these derivatives exhibited good antioxidant activities when compared with ascorbic acid, a commercial antioxidant. Moreover, the in vitro insecticidal activities of these compounds were significant, showing high effectiveness against the cotton leafworm, and in some cases, outperforming the commercial insecticide chlorpyrifos .

Synthesis, Characterization, and Catalytic Activity

In the second paper, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized. The compounds underwent a reaction with KOH and were subsequently treated with nickel acetate or nickel chloride to form nickel complexes. These complexes were thoroughly characterized using elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined through single-crystal X-ray diffraction. Notably, these nickel complexes demonstrated good to high catalytic activities in ethylene oligomerization, with the reaction conditions and the nature of the ligands influencing their performance .

Molecular Structure Analysis

The molecular structures of the benzamide derivatives and their nickel complexes were elucidated using single-crystal X-ray diffraction, which provided detailed insights into their geometries and bonding interactions. The structural analysis is crucial for understanding the reactivity and properties of these compounds. The molecular structure directly influences the catalytic activity observed in the nickel complexes, as well as the antioxidant and insecticidal properties of the benzamide derivatives .

Chemical Reactions Analysis

The synthesis of the benzamide derivatives involved multiple steps, including the treatment with KOH and the reaction with nickel salts to form the corresponding nickel complexes. The reactivity of these compounds under different conditions highlights the importance of the ligand structure in determining the outcome of the chemical reactions. The formation of the nickel complexes and their subsequent use in catalysis demonstrates the potential of these compounds in industrial applications, such as ethylene oligomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their biological evaluation, spectroscopic data, and catalytic performance. The antioxidant and insecticidal activities suggest that these compounds have significant potential for practical applications. The catalytic activity of the nickel complexes in ethylene oligomerization indicates that these compounds could be valuable in the field of polymer chemistry. The properties of these compounds are closely related to their molecular structures and the nature of the substituents on the benzamide core .

Applications De Recherche Scientifique

1. Serotonin Receptor Antagonism and Depression Management

Research into quinoxalin-2-carboxamides, closely related to the specified compound, has shown their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds have been evaluated for their effectiveness in antagonizing the 5-HT3 receptor, which is a potential therapeutic target for managing conditions like depression (Mahesh, Devadoss, Pandey, & Yadav, 2011).

2. Antimicrobial Properties

A study on various carboxamide derivatives integrated with quinoline, similar in structure to the specified compound, has demonstrated significant in vitro antibacterial activity. This suggests a potential role for these compounds in combating bacterial infections, especially against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

3. Antioxidant and Antibacterial Studies

Research on phenolic esters and amides of quinoline carboxylic acids, which share a structural resemblance with the specified compound, has uncovered their capabilities in exhibiting antioxidant properties. These compounds have also shown promising antibacterial activities against various strains of bacteria (Shankerrao, Bodke, & Mety, 2013).

4. Ethylene Oligomerization and Catalysis

Research has been conducted on nickel complexes bearing benzamide derivatives, related to the specified compound, which have shown effectiveness in ethylene oligomerization. This suggests potential applications in catalysis and industrial chemical processes (Wang, Shen, & Sun, 2009).

5. Synthesis and Evaluation as Anti-Inflammatory Agents

Compounds structurally similar to 2,5-Dichloro-N-[2-(6,7-Dimethyl-2-Oxo-1H-Quinolin-3-Yl)Ethyl]Benzamide have been synthesized and evaluated for their anti-inflammatory properties. These studies suggest potential therapeutic applications in the treatment of inflammation-related conditions (Vachala, Srinivasan, & Prakash, 2011).

6. Remote Sulfonylation in Synthetic Chemistry

The remote sulfonylation of benzamide derivatives, akin to the specified compound, has been achieved under specific conditions. This process is notable for generating environmentally benign byproducts and offers potential applications in synthetic chemistry (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

Mécanisme D'action

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on this compound, it’s difficult to say how it interacts with its targets.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets.

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-11-7-14-9-13(19(25)24-18(14)8-12(11)2)5-6-23-20(26)16-10-15(21)3-4-17(16)22/h3-4,7-10H,5-6H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPDMWZXIQROEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)